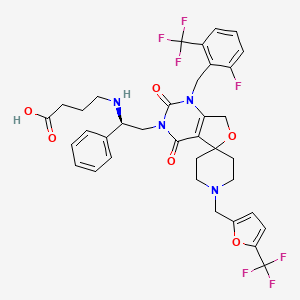
Zurletrectinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zurletrectinib is a next-generation tyrosine receptor kinase inhibitor that has shown significant efficacy against neurotrophic receptor tyrosine kinase fusion-positive tumors. This compound is particularly notable for its strong intracranial activity and ability to overcome resistance mutations that often develop with first-generation tyrosine receptor kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zurletrectinib involves multiple steps, including the formation of key intermediates through various organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The process is designed to minimize waste and maximize efficiency, adhering to good manufacturing practices .
Chemical Reactions Analysis
Types of Reactions
Zurletrectinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Zurletrectinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study tyrosine receptor kinase inhibition and to develop new inhibitors with improved efficacy.
Biology: Employed in cellular assays to investigate the role of tyrosine receptor kinases in cell signaling and cancer progression.
Medicine: Undergoing clinical trials for the treatment of various cancers, particularly those with neurotrophic receptor tyrosine kinase gene fusions.
Mechanism of Action
Zurletrectinib exerts its effects by binding to the tyrosine receptor kinase domain, inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways that promote tumor growth and survival. The compound is particularly effective against tumors with neurotrophic receptor tyrosine kinase gene fusions, which are known to drive oncogenesis .
Comparison with Similar Compounds
Similar Compounds
Selitrectinib: Another next-generation tyrosine receptor kinase inhibitor with similar efficacy but different binding affinities and resistance profiles.
Repotrectinib: Known for its strong activity against a broad range of tyrosine receptor kinase mutations.
Uniqueness
Zurletrectinib stands out due to its enhanced brain penetration and intracranial activity, making it particularly effective against brain tumors. Its ability to overcome resistance mutations that limit the efficacy of other tyrosine receptor kinase inhibitors further highlights its uniqueness .
Properties
CAS No. |
2403703-30-8 |
|---|---|
Molecular Formula |
C19H19F2N7O2 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(4S,6R,14S)-4,9-difluoro-14-methyl-13-oxa-2,11,16,18,21,22,25-heptazapentacyclo[17.5.2.02,6.07,12.022,26]hexacosa-1(25),7(12),8,10,19(26),20,23-heptaen-17-one |
InChI |
InChI=1S/C19H19F2N7O2/c1-10-6-23-19(29)25-14-8-24-28-3-2-16(26-17(14)28)27-9-12(21)5-15(27)13-4-11(20)7-22-18(13)30-10/h2-4,7-8,10,12,15H,5-6,9H2,1H3,(H2,23,25,29)/t10-,12-,15+/m0/s1 |
InChI Key |
OIBWCYRRWAMTRW-ITDIGPHOSA-N |
Isomeric SMILES |
C[C@H]1CNC(=O)NC2=C3N=C(C=CN3N=C2)N4C[C@H](C[C@@H]4C5=C(O1)N=CC(=C5)F)F |
Canonical SMILES |
CC1CNC(=O)NC2=C3N=C(C=CN3N=C2)N4CC(CC4C5=C(O1)N=CC(=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(1-((4'-Isopropyl-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-3-yl)phenoxy)-2-methyl-N-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide](/img/structure/B10856117.png)
![[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B10856130.png)
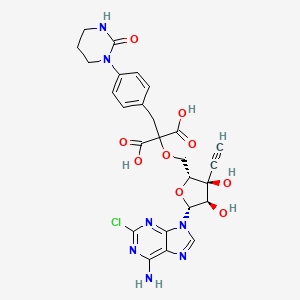

![7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one](/img/structure/B10856147.png)
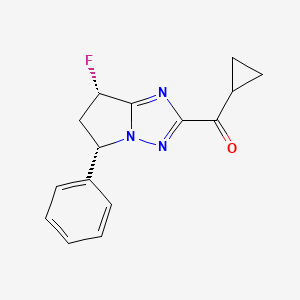
![[(3~{R})-4-[2-[2-[[3-(2-azanyl-6-chloranyl-pyrimidin-4-yl)-1-[bis(fluoranyl)methyl]pyrazol-4-yl]methyl]phenoxy]ethyl]morpholin-3-yl]methanol](/img/structure/B10856158.png)
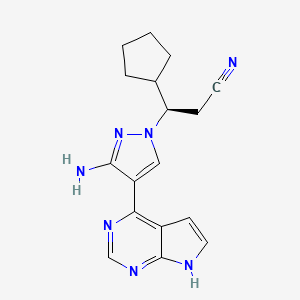
![N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B10856192.png)
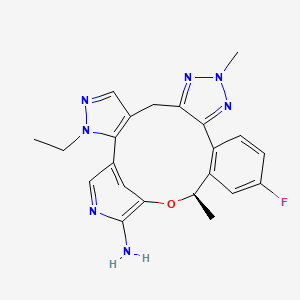

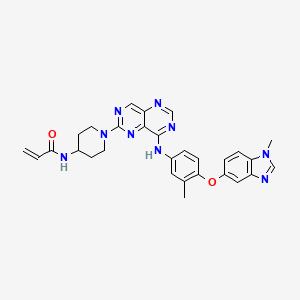
amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide](/img/structure/B10856224.png)
